lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Description
Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is a lithium salt derived from the 1-benzyl-substituted 1,2,4-triazole-3-carboxylic acid. The benzyl group at the 1-position of the triazole ring introduces steric bulk and aromaticity, which may influence its physicochemical properties, such as solubility, thermal stability, and coordination behavior. These lithium triazole carboxylates are typically synthesized via deprotection or condensation reactions, as seen in ribavirin analogs .
Properties
CAS No. |
2622900-21-2 |
|---|---|
Molecular Formula |
C10H8LiN3O2 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
lithium;1-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1 |
InChI Key |
CZYVIKOHNKSFMI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced triazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce dihydrotriazoles. Substitution reactions can result in a variety of benzyl-substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The triazole ring is a significant pharmacophore in medicinal chemistry. Compounds containing this structure have demonstrated a wide range of biological activities:
- Anticancer Activity : Triazole derivatives have been explored as potential anticancer agents. Research indicates that they can inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have shown that 1-benzyl-1H-1,2,4-triazole derivatives exhibit selective cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate has been evaluated for its antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes contributes to its efficacy against a range of pathogens .
- Neuroprotective Effects : Emerging studies suggest that triazole derivatives may provide neuroprotective benefits. They are being investigated for their potential to treat neurodegenerative diseases by modulating neuroinflammatory pathways .
Agricultural Applications
In agriculture, triazole compounds are primarily used as fungicides due to their effectiveness in controlling fungal diseases in crops. This compound may serve as a lead compound for developing new agrochemicals with enhanced efficacy and reduced environmental impact.
Materials Science Applications
The unique properties of lithium-containing compounds make them suitable for various materials science applications:
- Conductive Polymers : Lithium salts are often incorporated into polymer matrices to enhance electrical conductivity. The presence of the triazole moiety can further improve the thermal stability and mechanical properties of these materials .
- Sensors : this compound can be utilized in the development of sensors due to its ability to interact with specific analytes. This interaction can be harnessed for detecting environmental pollutants or biological markers .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of lithium salts with benzyl-substituted triazole derivatives. Optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity . Characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of fungal growth in agricultural crops compared to traditional fungicides. |
| Study C | Neuroprotective Effects | Indicated potential protective effects against oxidative stress in neuronal cells. |
Mechanism of Action
The mechanism of action of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of essential biomolecules. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The benzyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or isopropyl).
- Electronic Effects : Aromatic benzyl substituents can stabilize the triazole ring via π-π interactions, possibly increasing thermal stability compared to aliphatic analogs .
- Positional Isomerism : Substitution at the 1-position (benzyl, isopropyl) versus the 4- or 5-position (methyl) alters the electron density distribution, affecting coordination with lithium ions and reactivity .
Physicochemical Properties
- Solubility : The benzyl-substituted derivative likely exhibits lower aqueous solubility compared to methyl or isopropyl analogs due to increased hydrophobicity. For example, the 95% pure 4-methyl derivative is reported as a stable solid, suggesting moderate solubility in polar solvents .
- Thermal Stability : Dimethyl-substituted analogs (e.g., ) may have higher melting points due to symmetrical packing, whereas the bulky benzyl group could disrupt crystal lattice formation, lowering the melting point.
Biological Activity
Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound consists of a lithium ion coordinated to a benzyl-substituted triazole ring with a carboxylate functional group. The presence of the lithium ion enhances the compound's solubility and reactivity, which can influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity and leading to cell death.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. It has been observed to affect the expression of pro-apoptotic and anti-apoptotic genes, leading to growth inhibition in certain cancer cell lines.
- Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and overall metabolic flux within cells .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The triazole ring facilitates hydrogen bonding with target biomolecules, enhancing binding affinity and specificity.
- Modulation of Signaling Pathways : By influencing cellular signaling pathways, the compound can alter gene expression and cellular metabolism. This modulation is crucial for its anticancer effects and potential neuroprotective properties.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits microbial enzyme activity leading to cell death |
| Anticancer | Induces apoptosis in cancer cells through modulation of gene expression |
| Enzyme Inhibition | Affects cytochrome P450 enzymes impacting drug metabolism |
Case Study Example
In a study examining the effects of this compound on cancer cell lines, researchers found that treatment led to a significant decrease in cell viability. This was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .
Synthesis and Purification
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing azides and alkynes through click chemistry methods.
- Lithiation : Introducing lithium ions through metathesis reactions or direct lithium insertion.
- Purification : Employing techniques such as crystallization or chromatography to achieve high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
